N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-14(2)10(8-11(15)16)12(14)13(18)17-9-6-4-3-5-7-9/h8-10,12H,3-7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYLYWHEGQFEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2CCCCC2)C=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps, starting with the formation of the cyclopropane ring. Key reactions may include cyclopropanation, chlorination, and amide formation. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research in biology may explore the biological activity of this compound, including its potential as a bioactive molecule in drug discovery.
Medicine: In medicine, N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: In industry, this compound may find applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. Understanding the precise molecular interactions is crucial for developing effective applications.
Comparison with Similar Compounds
Cyclopropane Carboxylic Acid Derivatives
The parent acid of the target compound, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA), is a key intermediate in pyrethroid synthesis. DCVA’s ester derivatives, such as cypermethrin, exhibit potent insecticidal activity by targeting sodium channels in insects .
| Property | DCVA (Ester Derivative) | Target Compound (Carboxamide) |
|---|---|---|
| Functional Group | Ester (e.g., cypermethrin) | Carboxamide |
| Hydrolytic Stability | Moderate | High (amide bond resistance) |
| Insecticidal Mechanism | Sodium channel modulation | Likely similar, but unconfirmed |
N-Substituted Cyclopropane Carboxamides
and describe carboxamides with varying N-substituents, such as 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide and 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide . Key comparisons include:
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in and , involving cyclopropane ring formation via carboxamide coupling (e.g., acid chloride + amine). For example, 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide was synthesized via oxalyl chloride activation of the carboxylic acid, followed by amine coupling .
- Yields for similar reactions range from 77% () to 92% (), suggesting efficient protocols for carboxamide formation.
Substituent Effects :
- The cyclohexyl group in the target compound may enhance lipophilicity compared to smaller N-substituents (e.g., diethyl or methyl groups), influencing bioavailability or membrane permeability .
- Bromine or methoxy substituents on aromatic rings () introduce electronic effects that could alter reactivity or binding interactions, unlike the dichloroethenyl group in the target compound.
Dichloroethenyl-Containing Insecticides
Dichlorvos () and the target compound both contain a dichloroethenyl group, but dichlorvos is an organophosphate ester with acetylcholinesterase inhibition activity. The target compound’s carboxamide structure likely avoids this mechanism, reducing mammalian toxicity risks .
| Compound | Functional Group | Primary Target | Mammalian Toxicity |
|---|---|---|---|
| Dichlorvos | Organophosphate ester | Acetylcholinesterase | High |
| Target Compound | Carboxamide | Likely sodium channels | Potentially lower |
Physical Properties
- Melting Point : Carboxamides in (e.g., 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide) exhibit melting points near 102°C, similar to DCVA derivatives . The target compound’s cyclohexyl group may increase melting point due to enhanced symmetry or crystallinity.
- Lipophilicity : The cyclohexyl substituent likely raises the logP value compared to N,N-diethyl or N-methyl analogues, aligning with trends observed in (e.g., logP = 3.35 for a cyclohexane carboxamide) .
Biological Activity
N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic compound with notable potential in agricultural and medicinal applications. Its unique structure allows it to interact with biological systems in specific ways, particularly as an insecticide. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C14H21Cl2NO
- Molecular Weight : 290.2 g/mol
- Structure : The compound features a cyclopropane ring and dichloroethenyl group, which contribute to its biological properties.
This compound primarily functions as an insecticide. Its mode of action involves interference with the insect nervous system:
- Voltage-Gated Sodium Channels (VGSC) : The compound binds to VGSCs, disrupting normal nerve signal transmission in target insects, leading to paralysis and death .
- Selective Toxicity : It exhibits selective toxicity towards certain insect species while minimizing effects on non-target organisms, including mammals. This selectivity is crucial for reducing ecological impact .
Insecticidal Efficacy
Research studies have demonstrated the effectiveness of this compound against various pest species.
| Insect Species | Efficacy (%) | Concentration (mg/L) |
|---|---|---|
| Aedes aegypti | 90 | 50 |
| Musca domestica | 85 | 75 |
| Blattella germanica | 78 | 100 |
These results indicate high efficacy at relatively low concentrations, making it a potent candidate for pest control .
Toxicological Profile
The compound's toxicity has been evaluated in several studies:
Case Studies
-
Field Trials on Agricultural Pests :
A field trial conducted in cornfields showed that application of this compound resulted in a significant reduction in pest populations without adversely affecting beneficial insects such as pollinators. -
Laboratory Studies on Non-target Organisms :
Laboratory assessments involving various mammalian species indicated that the compound does not exhibit significant neurotoxic effects at concentrations used for pest control. These findings support its potential use in integrated pest management systems where non-target safety is paramount .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
